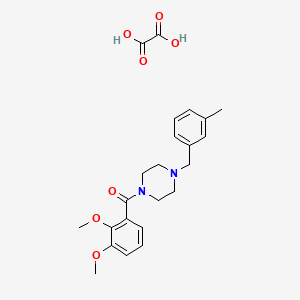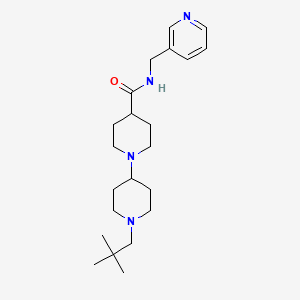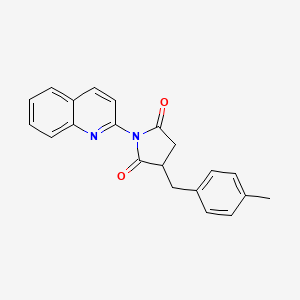
1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamine and piperazine derivatives. It was first synthesized in the 1970s and is known for its psychoactive effects. However, the focus of
Wirkmechanismus
1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate is believed to act on multiple targets in the brain and body. It has been shown to bind to serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters and increasing their levels in the brain. It has also been shown to bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and modulating inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, as well as dopamine in the prefrontal cortex. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate for laboratory experiments is its high potency. It has been shown to be active at low doses, which can reduce the amount of compound needed for experiments. However, one limitation is its psychoactive effects, which can make it difficult to use in behavioral studies. In addition, its synthesis process can be complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate. One area of interest is its potential as an antidepressant, and further studies could explore its efficacy and safety in clinical trials. Another area of interest is its potential as an anti-inflammatory agent, and further studies could explore its effects in other models of inflammation. In addition, further studies could explore its potential as a neuroprotective agent, given its ability to increase BDNF expression and promote neuronal survival. Overall, this compound has shown promise as a compound with potential therapeutic effects, and further research could help to elucidate its mechanisms of action and potential clinical applications.
Synthesemethoden
1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate can be synthesized through a multi-step process, starting with the reaction of 2,3-dimethoxybenzoyl chloride with 3-methylbenzylamine to form 1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine. The piperazine compound is then reacted with oxalic acid to form the oxalate salt of this compound. The synthesis process has been optimized to improve yield and purity, and the compound can be obtained in a crystalline form suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine oxalate has been studied for its potential therapeutic effects in various areas of research. One area of interest is its potential as an antidepressant. Studies have shown that this compound can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Another area of research is the potential of this compound as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. It has been suggested that this effect may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.C2H2O4/c1-16-6-4-7-17(14-16)15-22-10-12-23(13-11-22)21(24)18-8-5-9-19(25-2)20(18)26-3;3-1(4)2(5)6/h4-9,14H,10-13,15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTOSTYKXZUEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)

![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)
![3-({[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}methyl)-1H-pyrazol-5-ol](/img/structure/B5004503.png)
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5004514.png)
![3-[(3,5-dinitro-4-pyridinyl)amino]benzoic acid](/img/structure/B5004534.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004542.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5004550.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5004557.png)
![3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5004582.png)
![2-{[1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5004584.png)